Methyldopa sesquihydrate
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13NO4.3H2O/c2*1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;;;/h2*2-4,12-13H,5,11H2,1H3,(H,14,15);3*1H2/t2*10-;;;/m00.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFCISHFRZHKHY-NGQGLHOPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)N.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020863 | |
| Record name | Methyldopa sesquihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41372-08-1 | |
| Record name | Methyldopa [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041372081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyldopa sesquihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tyrosine, 3-hydroxy-α-methyl-, hydrate (2:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLDOPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56LH93261Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Hydrolysis of Protected Intermediate
The patented method begins with L-N-benzoyl-α-methyl-β-(3,4-dimethoxyphenyl)alanine as the precursor. This compound undergoes acidic hydrolysis to cleave the benzoyl protecting group and demethylate the methoxy substituents, forming L-α-methyl-β-(3,4-dihydroxyphenyl)alanine (Methyldopa). The hydrolysis is performed in a mixture of hydrochloric acid and acetic acid at elevated temperatures (80–100°C) for 6–8 hours.
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Reaction Time | 6–8 hours |
| Solvent System | HCl/Acetic Acid (1:2 v/v) |
| Yield | 68–72% |
The crude product is then neutralized with sodium hydroxide and extracted using ethyl acetate to isolate the free base. Subsequent crystallization from water yields the sesquihydrate form, confirmed by X-ray diffraction and elemental analysis.
Crystallization and Purification
The sesquihydrate form is stabilized through controlled crystallization. Methyldopa’s hygroscopic nature necessitates anhydrous conditions during initial isolation, followed by hydration in a water/ethanol mixture (3:1 v/v) at 25°C.
Recrystallization Protocol
Crystallization Data:
| Property | Value |
|---|---|
| Solubility in Water | 10 mg/mL at 25°C |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Hydration Stoichiometry | 1.5 H₂O per Molecule |
Industrial-Scale Production
Industrial synthesis optimizes yield and cost-efficiency by employing continuous flow reactors and catalytic demethylation. A representative large-scale process involves:
Catalytic Demethylation
-
Catalyst : Palladium on carbon (5% w/w)
-
Reagent : Hydrogen gas (50 psi)
-
Solvent : Methanol/Water (4:1 v/v)
-
Temperature : 50°C
This method reduces reliance on harsh acids, minimizing waste generation.
Quality Control and Analytical Validation
Post-synthesis, the product is validated using high-performance liquid chromatography (HPLC) and spectrophotometry . A ternary complexation assay with Fe(III)-2-aminopyridine detects impurities at concentrations as low as 0.15 µg/mL.
Stability Considerations
This compound degrades under light and oxidative conditions. Storage in amber glass containers under nitrogen atmosphere extends shelf life to 24 months. Degradation products include quinone derivatives , which are monitored via UV-Vis spectroscopy at 281 nm .
Chemical Reactions Analysis
Enzymatic Decarboxylation Inhibition
Methyldopa acts as a competitive inhibitor of DOPA decarboxylase (aromatic L-amino acid decarboxylase), blocking the conversion of L-DOPA to dopamine . This inhibition reduces catecholamine synthesis, contributing to its antihypertensive effects.
Reaction:
Metabolic Activation via Hydroxylation
Methyldopa is a prodrug requiring biotransformation into active metabolites. The L-isomer undergoes hydroxylation via dopamine β-hydroxylase in adrenergic neurons, forming α-methylnorepinephrine , a potent α₂-adrenergic receptor agonist .
Key Metabolites:
Oxidative Degradation Pathways
Methyldopa undergoes catalytic oxygenation in the presence of transition metals (e.g., Cu²⁺, Fe³⁺, Co²⁺), leading to oxidative degradation products such as 3,4-dihydroxyphenylacetone and quinone derivatives . This reaction is critical for understanding its stability in formulations.
Conditions:
-
Catalysts: Mg²⁺, Cu²⁺, Ni²⁺, Fe³⁺
-
Products: Reactive oxygen species (ROS) and polymerized byproducts .
Synthetic Pathways
This compound is synthesized via a multi-step process:
Steps:
Conjugation Reactions
Approximately 64% of methyldopa is excreted as the O-sulfate conjugate (α-methyldopa mono-O-sulfate) via hepatic sulfotransferases . Minor pathways include glucuronidation and methylation.
Excretion Profile:
Interaction with Metal Ions
Methyldopa forms chelates with divalent cations (e.g., Fe²⁺, Cu²⁺), altering its redox properties. This interaction is implicated in accelerated oxidation under physiological conditions, contributing to drug instability .
Stability Data:
| Condition | Degradation Rate | Primary Byproduct |
|---|---|---|
| pH 7.4, 37°C, Fe³⁺ | Rapid oxidation | Quinone adducts |
| Aqueous solution, light | Photodegradation | Polymerized species |
Enzymatic Demethylation
In vitro studies show that methyldopa undergoes 3-O-methylation via catechol-O-methyltransferase (COMT), producing 3-O-methyl-α-methyldopa , a pharmacologically inactive metabolite .
Scientific Research Applications
Pharmacological Applications
1. Antihypertensive Use
Methyldopa is widely used to treat hypertension, especially in pregnant women. It functions as a centrally acting alpha-2 adrenergic agonist, which helps to lower blood pressure by reducing peripheral vascular resistance. Clinical studies have demonstrated its efficacy in managing pregnancy-induced hypertension, making it a preferred choice in obstetric care .
2. Drug Delivery Systems
Recent research has explored the solubility of methyldopa in supercritical carbon dioxide (ScCO₂), which is significant for developing advanced drug delivery systems. The study indicated that methyldopa's solubility increases with pressure, suggesting potential applications in producing fine drug particles using green technology . This method can enhance bioavailability and control the release of the drug.
Toxicological Studies
1. Long-term Toxicity Studies
The National Toxicology Program conducted extensive studies on this compound to evaluate its carcinogenic potential. In two-year feeding studies involving F344/N rats and B6C3F1 mice, no evidence of carcinogenic activity was observed for male or female rats. However, equivocal evidence was noted for male mice due to uncommon tubular cell tumors .
2. Reproductive Toxicity
Reproductive toxicity assessments indicated that this compound could affect sperm count and motility in male rats when administered at high doses over extended periods. These findings are crucial for understanding the implications of methyldopa use in male fertility .
Data Tables
| Study Type | Findings | Dosage | Subjects |
|---|---|---|---|
| Long-term Toxicity | No carcinogenic activity in rats; equivocal evidence in mice | 0, 3,100, 6,300 ppm | F344/N rats & B6C3F1 mice |
| Reproductive Toxicity | Decreased sperm count and motility | 0, 50, 100, 200, 400 mg/kg | Male F344/N rats |
| Solubility in ScCO₂ | Increased solubility with pressure; values ranged from to g/L | 12–30 MPa | Laboratory conditions |
Case Studies
Case Study 1: Pregnancy-Induced Hypertension
A clinical trial involving pregnant women with hypertension demonstrated that methyldopa significantly reduced systolic and diastolic blood pressure without adverse effects on fetal health. The outcomes support its continued use as a safe antihypertensive during pregnancy .
Case Study 2: Drug Delivery Innovations
Research on using supercritical carbon dioxide for drug formulation showed that methyldopa could be effectively processed into nanoparticles, enhancing its solubility and bioavailability. This innovative approach may lead to improved therapeutic outcomes for patients requiring this medication .
Mechanism of Action
Methyldopa Sesquihydrate exerts its effects by binding to alpha-2 adrenergic receptors as an agonist. This binding inhibits adrenergic neuronal outflow, leading to a reduction in vasoconstrictor adrenergic signals. The compound is converted into its active metabolite, alpha-methylnorepinephrine, which is responsible for its antihypertensive effects. The primary molecular targets are the alpha-2 adrenergic receptors, and the pathways involved include the inhibition of norepinephrine release and the reduction of sympathetic nervous system activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | BCS Class |
|---|---|---|---|---|---|
| Methyldopa sesquihydrate | C₁₀H₁₃NO₄·1.5H₂O | 238.24 | 300 (decomposition) | Water, ethanol, isopropanol | I/III |
| Carbidopa monohydrate | C₁₀H₁₄N₂O₄·H₂O | 244.24 | 203–205 | Slightly soluble in water | III |
| Benserazide HCl | C₁₀H₁₅N₃O₅·HCl | 293.71 | 146–148 | Water, methanol | III |
| Guanethidine sulfate | C₁₀H₂₂N₄·H₂SO₄ | 296.37 | 275–280 | Water, ethanol | N/A |
- Polymorphism risk is mitigated by its well-characterized hydrate form, unlike some antihypertensives (e.g., dexamethasone acetate monohydrate) .
- Solubility : Unlike guanethidine, which has high aqueous solubility, Methyldopa’s moderate solubility aligns with BCS Class I/III, facilitating formulation flexibility .
Pharmacokinetics and Bioavailability
Table 2: Pharmacokinetic Profiles
| Compound | Bioavailability (%) | Renal Excretion (%) | Metabolism Pathway | Half-life (hrs) |
|---|---|---|---|---|
| This compound | 25 | ~66 | O-sulfate conjugation (first-pass) | 2 |
| Methylphenidate-HCl | 30–50 | <1 | Hepatic (esterases) | 2–3 |
| Reserpine | ~50 | Minimal | Hepatic (CYP450) | 46–168 |
- Methyldopa’s low oral bioavailability (25%) contrasts with Methylphenidate-HCl (30–50%) but is comparable to reserpine. Its sulfate conjugation is route-dependent, occurring predominantly during first-pass metabolism .
- Renal excretion accounts for ~66% of Methyldopa clearance, similar to Carbidopa (~65%), though Carbidopa lacks significant enterohepatic recirculation .
Table 3: Toxicological Data
| Compound | Cytotoxicity (LD₅₀) | Carcinogenicity | Classification |
|---|---|---|---|
| This compound | 0.0810 mM (BALB/c) | Level E (noncarcinogen) | Noncarcinogen, H303 (oral toxicity) |
| Methylphenidate-HCl | Not reported | Level I (untested) | Noncarcinogen, H302 |
| Oxytetracycline-HCl | 0.12 mM | Level D (suspected) | Suspected carcinogen |
- This compound exhibits cytotoxicity in BALB/c-3T3 cells (LD₅₀ = 0.0810 mM), higher than oxytetracycline-HCl (0.12 mM) but lower than phenol derivatives .
- As a Level E noncarcinogen, Methyldopa contrasts with Level I compounds like Methylphenidate-HCl (untested) and Level D carcinogens (e.g., rotenone) .
Therapeutic Efficacy and Clinical Use
- Mechanism: Methyldopa’s α-2-adrenoceptor agonism reduces central sympathetic outflow, differing from guanethidine (peripheral adrenergic blocker) and reserpine (vesicular monoamine transporter inhibitor) .
- Clinical Utility : Methyldopa is preferred in pregnancy-induced hypertension due to safety profiles, whereas Carbidopa and Benserazide are adjuncts in Parkinson’s disease (inhibiting peripheral DOPA decarboxylase) .
Biological Activity
Methyldopa sesquihydrate, a compound primarily utilized in the treatment of hypertension, exhibits significant biological activity through its pharmacological mechanisms. This article explores its biological effects, metabolism, and related research findings, supported by data tables and case studies.
Methyldopa functions as a centrally-acting alpha-2 adrenergic agonist. Upon administration, it is metabolized into its active form, α-methylnorepinephrine, which primarily acts on alpha-2 adrenergic receptors in the central nervous system. This action results in decreased sympathetic outflow, leading to reduced peripheral vascular resistance and lowered blood pressure. The following mechanisms are involved:
- Alpha-2 Adrenergic Receptor Agonism : Activation of these receptors inhibits norepinephrine release, which decreases blood pressure by reducing sympathetic tone .
- Inhibition of DOPA Decarboxylase : Methyldopa also inhibits the enzyme responsible for synthesizing catecholamines, further contributing to its antihypertensive effects .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Approximately 25% bioavailability after oral administration, with a peak plasma concentration occurring 3 to 6 hours post-dose .
- Distribution : The volume of distribution ranges from 0.19 to 0.72 L/kg, indicating its ability to cross biological membranes including the placental barrier .
- Metabolism : Predominantly metabolized in the liver to α-methylnorepinephrine and other metabolites such as α-methyldopamine and sulfate conjugates .
Antihypertensive Activity
Methyldopa is widely recognized for its effectiveness in managing hypertension, particularly in pregnant women. Clinical studies demonstrate that it effectively lowers both supine and standing blood pressure with minimal postural hypotension .
Case Study Analysis
A study involving pregnant women indicated that methyldopa significantly reduced systolic and diastolic blood pressure compared to placebo groups. The treatment was associated with favorable maternal and fetal outcomes, reinforcing its role as a first-line antihypertensive during pregnancy .
| Study Type | Population | Outcome |
|---|---|---|
| Clinical Trial | Pregnant Women | Significant reduction in blood pressure |
| Longitudinal Study | General Hypertensive Patients | Improved cardiovascular outcomes |
Toxicological Studies
Long-term studies have assessed the safety profile of this compound. Research conducted by the National Toxicology Program evaluated its carcinogenic potential through dietary exposure in F344/N rats and B6C3F1 mice over two years.
Findings from Toxicological Studies
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Methyldopa sesquihydrate critical for its characterization in preclinical studies?
- This compound is characterized by its molecular formula (C₁₀H₁₃NO₄·1.5H₂O), molecular weight (238.24 g/mol), and solubility in water, ethanol, and isopropanol . Key properties include its hygroscopic nature, stability under controlled storage conditions (-20°C), and pH-dependent solubility (pH ~5.0 in aqueous solution) . Analytical techniques such as UV spectrophotometry and HPLC are recommended for quantifying purity (≥98%) and verifying structural integrity .
Q. How can researchers ensure the purity of this compound during synthesis and storage?
- Purity validation requires a combination of:
- Chromatographic methods : HPLC with UV detection to monitor impurities and confirm ≥98% purity .
- Thermal analysis : Differential Scanning Calorimetry (DSC) to identify dehydration events (endothermic peak at ~124.5°C) and decomposition temperatures (~300°C) .
- Storage protocols : Freezer storage (-20°C) in airtight containers to prevent hydration/dehydration cycles, which may alter crystallinity .
Q. What experimental approaches are used to study this compound’s α2-adrenergic agonist activity?
- In vivo models : Dose-response studies in hypertensive animal models (e.g., ED₅₀ = 21.8 mg/kg for DOPA decarboxylase inhibition) to evaluate hypotensive effects .
- Receptor binding assays : Competitive binding experiments using radiolabeled ligands to quantify affinity for α2-adrenergic receptors .
- Functional assays : Measurement of norepinephrine suppression in sympathetic neurons to confirm central agonism .
Advanced Research Questions
Q. How should researchers design dissolution studies for this compound to assess BCS-based biowaiver eligibility?
- BCS classification : this compound is provisionally classified as BCS Class I (high solubility/high permeability) or III (high solubility/low permeability). To confirm eligibility:
- Conduct multiphasic dissolution testing in standard media (pH 1.2, 4.5, 6.8) under sink conditions .
- Use the f₂ similarity factor (≥50) to compare dissolution profiles of test and reference products. Rapidly dissolving formulations (>85% dissolved in 30 minutes) may bypass in vivo bioequivalence studies .
- Permeability studies : Parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to resolve Class I/III ambiguity .
Q. What methodologies are recommended to resolve discrepancies in reported molecular formulas of this compound?
- Discrepancies arise from differing hydration states (e.g., sesquihydrate vs. hemihydrate). To address this:
- Thermogravimetric Analysis (TGA) : Quantify water loss during heating to confirm hydration stoichiometry .
- X-ray Diffraction (XRD) : Compare experimental crystallographic data with reference patterns to identify polymorphic forms .
- Karl Fischer Titration : Precisely measure bound water content .
Q. How can researchers evaluate the stability of this compound under accelerated and long-term storage conditions?
- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months and monitor:
- Chemical degradation : HPLC to detect oxidation byproducts (e.g., quinones) .
- Physical stability : DSC/XRD to track crystalline-to-amorphous transitions or hydrate interconversions .
- Real-time stability : Store at -20°C and test annually for compliance with pharmacopeial specifications (e.g., USP, Ph.Int .) .
Q. What strategies mitigate analytical interference from this compound in fluorescence-based assays?
- Sample pretreatment : Use solid-phase extraction (SPE) to isolate Methyldopa from biological matrices .
- Fluorescence quenching : Add antioxidants (e.g., ascorbic acid) to prevent catechol oxidation, which generates fluorescent intermediates .
- Alternative detection methods : Switch to LC-MS/MS for selective quantification without interference .
Methodological Considerations for Data Contradictions
- Conflicting solubility data : Replicate experiments using USP/Ph.Int .-recommended buffer systems and validate with nephelometry for turbidity endpoints .
- Pharmacodynamic variability : Standardize animal models (e.g., Sprague-Dawley rats) and control for dietary tyrosine intake, which influences DOPA decarboxylase activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
